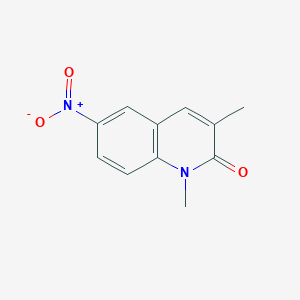![molecular formula C12H13NO3S B15203486 3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C12H13NO3S It is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities This compound features a thiazolidine-2,4-dione core structure, which is linked to a 4-methylphenoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized by the reaction of thiourea with chloroacetic acid under basic conditions to form 2,4-thiazolidinedione.
Attachment of the 4-Methylphenoxyethyl Group: The 4-methylphenoxyethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2,4-thiazolidinedione with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinedione ring to a thiazolidine ring.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted phenoxy derivatives.
科学研究应用
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: It is investigated for its potential use in the development of therapeutic agents, particularly for metabolic disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidinedione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism. By activating PPARs, the compound can modulate the expression of genes involved in metabolic pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.
Pioglitazone: A thiazolidinedione compound with similar applications in the treatment of diabetes.
Troglitazone: A thiazolidinedione that was previously used as an anti-diabetic drug but was withdrawn due to safety concerns.
Uniqueness
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione is unique due to the presence of the 4-methylphenoxyethyl group, which imparts specific chemical and biological properties. This structural feature may enhance its selectivity and potency as a therapeutic agent compared to other thiazolidinedione derivatives.
属性
分子式 |
C12H13NO3S |
|---|---|
分子量 |
251.30 g/mol |
IUPAC 名称 |
3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)16-7-6-13-11(14)8-17-12(13)15/h2-5H,6-8H2,1H3 |
InChI 键 |
NTNBDDQGXOFBFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCCN2C(=O)CSC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


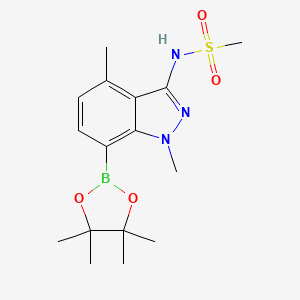

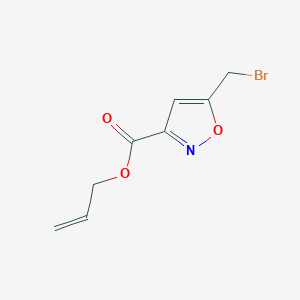
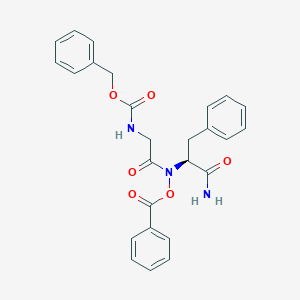
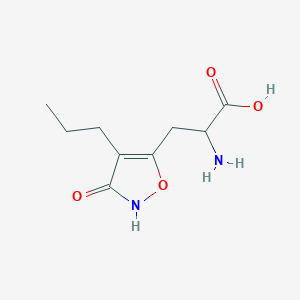
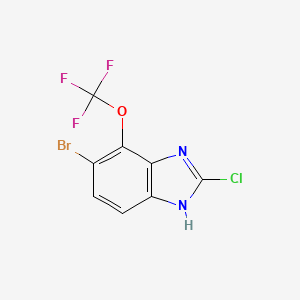

![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
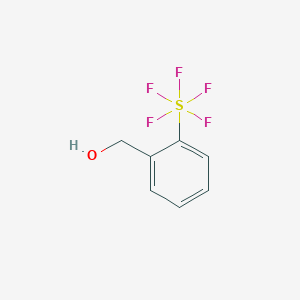
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)


![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
